molecular formula C13H15NO4 B13718719 ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate

ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate

Cat. No.: B13718719
M. Wt: 249.26 g/mol
InChI Key: CEADWDFQIWMXQB-OWBHPGMISA-N
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Description

Ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a phenylmethoxyimino group and a butanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate typically involves the reaction of ethyl acetoacetate with benzylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the imine intermediate. This intermediate then undergoes cyclization to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenylmethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

Ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with specific enzymes or receptors in biological systems. The phenylmethoxyimino group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacks the phenylmethoxyimino group.

    Methyl butanoate: Another ester with a similar backbone but different substituents.

    Benzyl acetate: Contains a benzyl group similar to the phenylmethoxy group in ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate.

Uniqueness

This compound is unique due to its combination of a phenylmethoxyimino group and a butanoate ester group. This unique structure imparts specific chemical and biological properties that are not observed in simpler esters.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

ethyl (2Z)-3-oxo-2-phenylmethoxyiminobutanoate

InChI

InChI=1S/C13H15NO4/c1-3-17-13(16)12(10(2)15)14-18-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3/b14-12-

InChI Key

CEADWDFQIWMXQB-OWBHPGMISA-N

Isomeric SMILES

CCOC(=O)/C(=N\OCC1=CC=CC=C1)/C(=O)C

Canonical SMILES

CCOC(=O)C(=NOCC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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